[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
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Overview
Description
[3-(3-Ethylphenyl)-1-bicyclo[111]pentanyl]methanol is an organic compound characterized by a bicyclo[111]pentane core structure with a 3-ethylphenyl substituent and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Ethylphenyl)-1-bicyclo[111]pentanyl]methanol typically involves the formation of the bicyclo[11One common approach is the metal-free homolytic aromatic alkylation of benzene, which facilitates the formation of the bicyclo[1.1.1]pentane structure . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions on the aromatic ring can produce a variety of substituted aromatic compounds.
Scientific Research Applications
[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol include other bicyclo[1.1.1]pentane derivatives with different substituents, such as:
- [3-Phenyl-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Uniqueness
The uniqueness of [3-(3-Ethylphenyl)-1-bicyclo[111]pentanyl]methanol lies in its specific substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-11-4-3-5-12(6-11)14-7-13(8-14,9-14)10-15/h3-6,15H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPVCZVPJGHESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C23CC(C2)(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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